molecular formula C19H16ClNO4 B1668942 5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide CAS No. 92-72-8

5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide

Cat. No. B1668942
CAS RN: 92-72-8
M. Wt: 357.8 g/mol
InChI Key: XDWATWCCUTYUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Chloro-3-hydroxy-2’,4’-dimethoxy-2-naphthanilide is a chemical compound with the molecular formula C19H16ClNO4 . It has an average mass of 357.788 Da and a monoisotopic mass of 357.076782 Da .


Molecular Structure Analysis

The molecular structure of 5’-Chloro-3-hydroxy-2’,4’-dimethoxy-2-naphthanilide consists of a naphthalene ring attached to a carboxamide group. The carboxamide group is further substituted with a 5-chloro-2,4-dimethoxyphenyl group .


Physical And Chemical Properties Analysis

5’-Chloro-3-hydroxy-2’,4’-dimethoxy-2-naphthanilide has a density of 1.4±0.1 g/cm3, a boiling point of 480.3±45.0 °C at 760 mmHg, and a flash point of 244.3±28.7 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 68 Å2, and it has a molar refractivity of 98.8±0.3 cm3 .

Scientific Research Applications

Antineoplastic Agent Development

Compounds related to "5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide" have been explored for their antineoplastic properties. For instance, derivatives of 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones, including 2-chloro-5,8-dimethoxy-3-(3,5-dimethoxyphenoxy)-1,4-naphthoquinone, have shown interesting inhibitory activities in cytotoxic test systems. These compounds offer a structure-activity relationship that may guide the development of new classes of antineoplastic agents (Chang et al., 1999).

Cestodicidal Agent Synthesis

Research into substituted 1-hydroxy-2-naphthanilides has revealed their potential as cestodicidal agents. A series of these compounds were synthesized and showed efficacy against Hymenolepis nana infections in rats, highlighting their potential for developing treatments against parasitic infections (Dubey et al., 1978).

Chiral Discrimination Studies

The ability to separate enantiomers is crucial in pharmaceutical sciences, and certain derivatives related to "5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide" have been studied for this purpose. For example, studies on the chromatographic enantioseparation capabilities of cellulose phenylcarbamate derivatives provide insights into the development of more efficient separation techniques for chiral compounds (Yashima et al., 1996).

Anticancer Activity

The reaction between lawsone and 4-chloro-2-aminophenol, leading to compounds with antiproliferative properties, illustrates the potential of naphthalene derivatives in cancer research. These compounds were evaluated against cancer cell lines, indicating their utility in the development of new anticancer agents (Kathawate et al., 2014).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-24-17-10-18(25-2)15(9-14(17)20)21-19(23)13-7-11-5-3-4-6-12(11)8-16(13)22/h3-10,22H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWATWCCUTYUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059061
Record name 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide

CAS RN

92-72-8
Record name N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 37550
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthol AS-ITR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5'-CHLORO-3-HYDROXY-2',4'-DIMETHOXY-2-NAPHTHANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54VM13755B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide
Reactant of Route 2
Reactant of Route 2
5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide
Reactant of Route 3
Reactant of Route 3
5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide
Reactant of Route 4
Reactant of Route 4
5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide
Reactant of Route 5
Reactant of Route 5
5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide
Reactant of Route 6
Reactant of Route 6
5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.